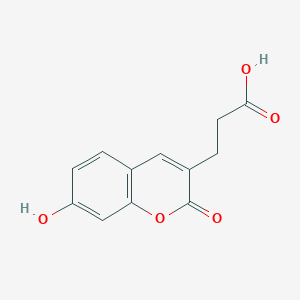

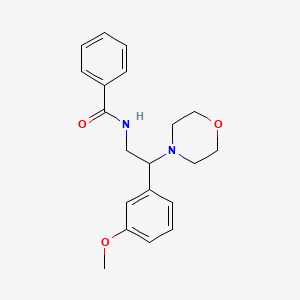

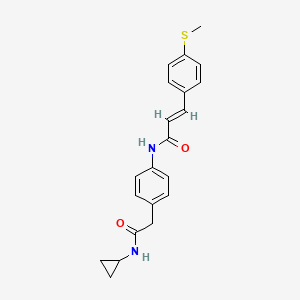

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is a compound with the CAS Number: 1859990-59-2. It has a molecular weight of 234.21 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C12H10O5 . The InChI code is 1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.4±3.0 kJ/mol, and the flash point is 204.7±23.6 °C . The index of refraction is 1.603, and the molar refractivity is 61.9±0.3 cm^3 .Applications De Recherche Scientifique

Renewable Building Blocks for Polymer Chemistry

Phloretic acid, a phenolic compound related to "3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid", has been studied for its potential as a renewable building block in the enhancement of reactivity towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach could lead to a multitude of applications in materials science, given the large number of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Research has led to the development of novel fluorescence probes capable of reliably detecting reactive oxygen species (ROS) and distinguishing specific species. These probes can differentiate highly reactive oxygen species from other ROS, offering tools for studying the roles of hROS and −OCl in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Synthesis of Furoquinolinone and Angelicin Derivatives

The synthesis of furoquinolinone and angelicin derivatives through the oxidative dearomatization of a related compound showcases an efficient and convergent approach, opening avenues for novel applications in medicinal chemistry and drug development (Y. Ye, Li Zhang, & R. Fan, 2012).

Photosensitive Synthetic Ion Channels

Research into photosensitive synthetic ion channels using derivatives of related compounds demonstrates potential applications in controlled release, sensing, and information processing through light-induced permselective transport of ionic species (Mubarak Ali et al., 2012).

Catalytic Oxidation and Chemical Synthesis

Studies on the efficient catalytic oxidation of alcohols to carbonyl compounds and the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from biomass sources highlight the versatility of related compounds in green chemistry and sustainable synthesis processes (T. Iwahama et al., 2000; Y. Hanzawa et al., 2012).

Molecular Engineering for Solar Cell Applications

The engineering of organic sensitizers, including donor, electron-conducting, and anchoring groups, showcases the potential of related compounds in enhancing the efficiency of solar cells, demonstrating the impact of molecular engineering on renewable energy technologies (Sanghoon Kim et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXYNMKDABFEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

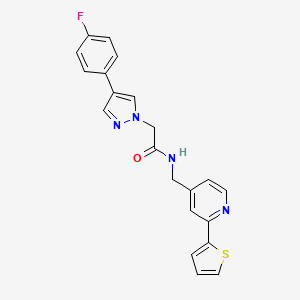

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

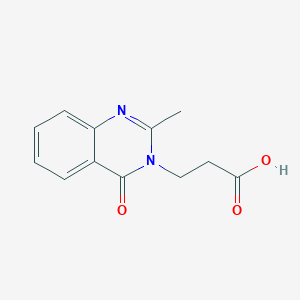

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)

![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)

![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)